Butyl[(2,5-dimethoxyphenyl)methyl]amine is a chemical compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring that has two methoxy substituents at the 2 and 5 positions. This compound is of interest in various fields, particularly in organic chemistry and medicinal research, due to its potential applications as an intermediate in the synthesis of more complex organic molecules and its possible therapeutic effects.
The compound can be synthesized through specific chemical reactions involving readily available precursors. Its molecular formula is with a molecular weight of approximately 219.30 g/mol. The synthesis typically involves the reaction of 2,5-dimethoxybenzyl chloride with butylamine in the presence of a base, facilitating the formation of the amine bond.
Butyl[(2,5-dimethoxyphenyl)methyl]amine is classified as an organic amine. It falls under the category of substituted benzylamines, which are notable for their diverse biological activities and potential uses in pharmaceutical applications.
The synthesis of butyl[(2,5-dimethoxyphenyl)methyl]amine generally follows these steps:
The molecular structure of butyl[(2,5-dimethoxyphenyl)methyl]amine features:
Butyl[(2,5-dimethoxyphenyl)methyl]amine can participate in several types of chemical reactions:
The mechanism of action for butyl[(2,5-dimethoxyphenyl)methyl]amine involves its interaction with specific biological targets such as enzymes or receptors. The compound's structure facilitates binding to these targets, which may lead to inhibition or modulation of their activity. This mechanism is crucial for understanding its potential therapeutic applications .
Butyl[(2,5-dimethoxyphenyl)methyl]amine has several notable applications:
Butyl[(2,5-dimethoxyphenyl)methyl]amine, systematically named as 1-(4-butyl-2,5-dimethoxyphenyl)propan-2-amine and alternatively termed DOBU (Dimethoxy-Butyl-Amphetamine), represents a structurally modified phenethylamine emerging from systematic structure-activity relationship (SAR) explorations of psychedelic phenylalkylamines. First synthesized by Alexander Shulgin in the 1970s, it belongs to the DOx chemical series—characterized by 2,5-dimethoxy substitutions on the phenyl ring and diverse 4-position substituents [5] [9]. This series originated from the prototypical hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine), with DOBU constituting the n-butyl homolog where the 4-methyl group is extended to a linear four-carbon chain [5] [9].
Shulgin documented DOBU in PiHKAL ("Phenethylamines I Have Known And Loved"), noting its clear psychoactive threshold effects at remarkably low oral doses (1-3 mg), albeit with an uncharacterized qualitative profile compared to shorter-chain analogs like DOM, DOET (ethyl), and DOPR (propyl) [5] [9]. Its emergence coincided with broader clandestine efforts to circumvent drug legislation through structural modifications of controlled phenethylamines, leveraging the observation that incremental changes (e.g., alkyl chain elongation) could dramatically alter pharmacological potency while evading legal definitions [9]. Within the DOx series, DOBU occupies a pivotal position in SAR studies, demonstrating that extending 4-alkyl substituents beyond propyl begins to diminish human hallucinogenic potency despite maintained or enhanced receptor affinity [5] [9].
Compound | 4-Substituent | Relative Human Hallucinogenic Potency (vs. Mescaline) | 5-HT₂A Receptor Affinity (Kᵢ, nM) | Key Reference |
---|---|---|---|---|
2,5-DMA | H | ~1x | ~100-500 | [9] |
DOM | CH₃ | ~80x | ~1-5 | [4] [5] |
DOET | CH₂CH₃ | >80x | ~0.5-2 | [4] [5] |
DOPR | CH₂CH₂CH₃ | >80x | ~0.5-2 | [4] [5] |
DOBU | CH₂CH₂CH₂CH₃ | ~36x | ~1-3 | [5] |
DOIB | CH(CH₃)CH₂CH₃ | Lower (active at 10-15 mg) | Not reported | [5] |
DOTB | C(CH₃)₃ | Inactive (>25 mg) | Very low | [5] |
Butyl[(2,5-dimethoxyphenyl)methyl]amine (DOBU) is structurally classified as a α-methyl-substituted phenethylamine featuring:
This places it within the broader chemical class of ring-substituted amphetamines, specifically the 2,5-dimethoxy-4-alkylamphetamines. Its core structure can be viewed as a hybrid between simple phenethylamines (e.g., mescaline) and the more complex, high-affinity N-benzyl derivatives (e.g., 25I-NBOMe) [9]. The n-butyl chain confers significant lipophilicity (π ≈ 2.0), impacting both receptor binding kinetics and blood-brain barrier penetration [4] [5]. QSAR studies on 4-substituted 2,5-dimethoxyamphetamines reveal a parabolic relationship between 4-substituent lipophilicity (π value) and 5-HT₂A receptor affinity (Kᵢ), with optimal chain lengths at ethyl (C2) or propyl (C3). DOBU's butyl chain (C4) slightly exceeds this optimum, correlating with its marginally reduced affinity compared to DOET or DOPR, though it remains highly potent [4] [5].
Crucially, stereochemistry and chain branching significantly influence activity. DOBU exists as a racemate of two enantiomers due to its chiral α-carbon. Its branched isomers—DOIB (isobutyl), DOSB (sec-butyl), and DOTB (tert-butyl)—exhibit drastically reduced psychoactive potency. DOIB requires 10-15 mg for effects, DOSB 25-30 mg, and DOTB is inactive in humans at doses ≤25 mg, highlighting the stringent steric requirements of the 5-HT₂A receptor binding pocket for linear alkyl chains [5] [9].
2,5-(CH₃O)₂C₆H₂-4-(CH₂CH₂CH₂CH₃)-CH₂-CH(NH₂)-CH₃
(Linear n-butyl chain at 4-position; chiral center at benzylic carbon of ethylamine chain) DOBU serves as a critical pharmacological tool for investigating serotonin receptor subtype selectivity and functional activity landscapes, particularly within the 5-HT₂ receptor family (5-HT₂A, 5-HT₂B, 5-HT₂C). Binding studies consistently demonstrate DOBU's high affinity for human 5-HT₂A receptors (Kᵢ ~1-3 nM), classifying it as a potent agonist [4] [5] [9]. This affinity translates to robust in vivo behavioral effects in rodent models predictive of psychedelic activity:
Functional studies reveal a complex profile at 5-HT₂B receptors. DOBU acts as a high-efficacy partial agonist at human 5-HT₂B receptors in some Ca²⁺ mobilization assays [6], while other reports indicate antagonist or very low-efficacy agonist activity [5] [4]. This divergence is pharmacologically significant:
QSAR modeling confirms that 4-substituent lipophilicity strongly correlates with 5-HT₂A/2B affinity (r > 0.75), but poorly predicts functional efficacy at 5-HT₂B receptors. DOBU exemplifies this: despite its lipophilic n-butyl group conferring high affinity, its functional output at 5-HT₂B is inconsistent across studies, suggesting receptor conformational dynamics sensitive to substituent bulk [4]. Furthermore, DOBU exhibits negligible activity at monoamine transporters (DAT, SERT, NET), distinguishing it from stimulant amphetamines and underscoring its selectivity for 5-HT₂ receptors over catecholaminergic systems [5] [9].
Receptor/Assay | Affinity/Activity | Functional Effect | Significance |
---|---|---|---|
h5-HT₂A (Binding) | Kᵢ ~1-3 nM | -- | High affinity, comparable to DOET/DOPR |
h5-HT₂A (Functional) | EC₅₀ ~10-50 nM (Ca²⁺ mobilization/IP₁) | Full Agonist | Mediates psychedelic effects; Confirmed via HTR induction |
h5-HT₂B (Binding) | Kᵢ ~5-20 nM | -- | High affinity (similar to 5-HT₂A) |
h5-HT₂B (Functional) | EC₅₀ ~100-500 nM (Ca²⁺ mobilization) | Partial Agonist (High Efficacy) or Antagonist/Weak Agonist | Probe for biased signaling/cardiotoxicity risk assessment |
h5-HT₂C (Binding) | Kᵢ ~5-50 nM | -- | Moderate-high affinity |
Mouse Head-Twitch Response | ED₅₀ ~1-3 mg/kg (s.c.) | Robust Induction (Max ≈ DOM) | Confirms 5-HT₂A agonism and in vivo psychedelic-like activity |
DAT/SERT/NET (Binding) | IC₅₀ >10,000 nM | Inactive | Selectivity for serotonergic over catecholaminergic targets |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3